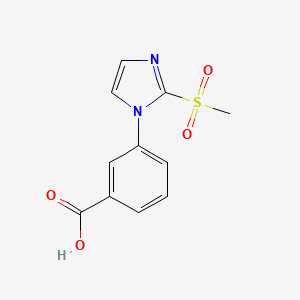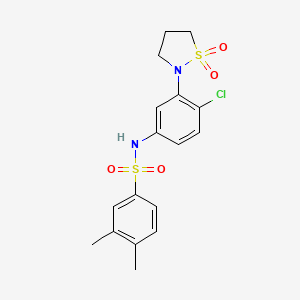
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone is a synthetic organic compound that features a pyrrolidine ring, a fluorophenyl group, and a phenylethanone moiety
準備方法
The synthesis of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl and phenylethanone groups. One common synthetic route includes:
化学反応の分析
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
科学的研究の応用
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone has various applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone can be compared to other compounds with similar structures, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and biological activities.
Fluorophenyl Compounds: Other fluorophenyl-containing compounds, such as 4-fluorobenzylamine, exhibit different reactivity and applications due to variations in their molecular structure.
特性
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)16-10-11-20(13-16)18(21)12-14-4-2-1-3-5-14/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBAJWGCSHOXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2873736.png)

![N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2873738.png)
![N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide](/img/structure/B2873739.png)
![4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2873741.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2873743.png)


![tert-butyl[(4-methylphenyl)methyl]amine](/img/structure/B2873749.png)


![5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873754.png)


